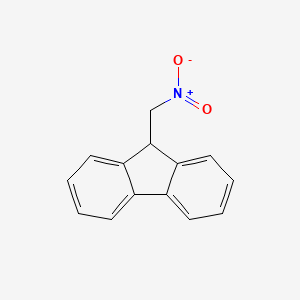

9-(nitromethyl)-9H-fluorene

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11NO2 |

|---|---|

Molecular Weight |

225.24 g/mol |

IUPAC Name |

9-(nitromethyl)-9H-fluorene |

InChI |

InChI=1S/C14H11NO2/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-8,14H,9H2 |

InChI Key |

APKSAQGVQXHHAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)C[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 9-(nitromethyl)-9H-fluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for the novel compound 9-(nitromethyl)-9H-fluorene. The information presented herein is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The fluorene moiety is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and unique photophysical properties. Functionalization at the C9 position offers a versatile handle for modulating these properties and introducing new functionalities. The introduction of a nitromethyl group at this position is of particular interest as the nitro group can serve as a versatile synthetic intermediate or contribute to the biological activity of the final compound. This document outlines a robust synthetic protocol and a comprehensive characterization workflow for this compound.

Proposed Synthesis

A two-step synthetic pathway is proposed, starting from the readily available 9H-fluorene. The first step involves the bromination of the C9 position to yield 9-bromofluorene. The subsequent step is a nucleophilic substitution reaction with the anion of nitromethane to afford the target compound, this compound.

Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 9-Bromofluorene

-

Materials: 9H-Fluorene, N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN), Carbon tetrachloride (CCl4).

-

Procedure:

-

To a solution of 9H-fluorene (1 equivalent) in carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 9-bromofluorene as a white solid.

-

Step 2: Synthesis of this compound

-

Materials: 9-Bromofluorene, Nitromethane, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add nitromethane (1.5 equivalents) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the sodium salt of nitromethane.

-

Add a solution of 9-bromofluorene (1 equivalent) in anhydrous THF to the reaction mixture dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction carefully with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

-

Characterization

The synthesized this compound should be characterized using a combination of spectroscopic and physical methods to confirm its identity and purity.

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Predicted Physical and Spectroscopic Data

The following tables summarize the expected quantitative data for this compound.

Table 1: Predicted Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Molecular Weight | 225.24 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | Not available (to be determined) |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, Acetone) |

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.80 - 7.75 | d | 2H | Ar-H |

| 7.60 - 7.55 | d | 2H | Ar-H |

| 7.45 - 7.30 | m | 4H | Ar-H |

| 5.10 | t | 1H | CH -CH₂NO₂ |

| 4.60 | d | 2H | CH-CH₂ NO₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 145.0 | Ar-C (quaternary) |

| 141.0 | Ar-C (quaternary) |

| 130.0 | Ar-CH |

| 128.0 | Ar-CH |

| 125.0 | Ar-CH |

| 120.0 | Ar-CH |

| 80.0 | C H₂NO₂ |

| 50.0 | C H-CH₂NO₂ |

Table 4: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~1550 | Strong | Asymmetric NO₂ stretch[1][2][3] |

| ~1370 | Strong | Symmetric NO₂ stretch[1][2][3] |

| ~1450 | Medium | Aromatic C=C stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Assignment |

| 225.08 | [M]⁺ (Molecular ion) |

| 179.08 | [M - NO₂]⁺ |

| 165.07 | [Fluorenyl cation]⁺ |

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established organic transformations, and the predicted characterization data offers a clear benchmark for structural confirmation. This information is intended to facilitate further research into the applications of this and related fluorene derivatives in various scientific disciplines.

References

Spectroscopic Properties of 9-(Nitromethyl)-9H-fluorene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 9-(nitromethyl)-9H-fluorene derivatives. Due to the limited availability of direct experimental data on this compound itself in the reviewed literature, this guide establishes a framework based on the well-documented spectroscopic properties of closely related fluorene derivatives and the known effects of nitroalkane substitution. The experimental protocols and data presentation are based on established methodologies for analogous compounds, providing a robust starting point for researchers in this specific area.

Introduction to this compound Derivatives

Fluorene and its derivatives are a significant class of organic compounds, renowned for their unique photophysical and electronic properties.[1][2] The fluorene scaffold, a tricyclic aromatic hydrocarbon, serves as a versatile building block in the development of materials for organic light-emitting diodes (OLEDs), fluorescent probes, and pharmaceutical agents.[3] The introduction of a nitromethyl group at the 9-position of the fluorene ring is anticipated to significantly modulate its electronic structure and, consequently, its spectroscopic behavior. The electron-withdrawing nature of the nitro group can lead to interesting charge-transfer phenomena and alter the emission properties of the fluorene core.

Synthesis of this compound Derivatives

A general synthetic pathway to this compound derivatives can be conceptualized based on established methodologies for the functionalization of the C-9 position of fluorene.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common organic synthesis techniques for C-alkylation of fluorene.

-

Deprotonation of Fluorene: To a solution of 9H-fluorene in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF), a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) is added dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred for a specified period to ensure complete formation of the fluorenide anion.

-

Nitromethylation: A solution of a suitable nitromethylating agent, such as a nitromethyl halide (e.g., bromonitromethane or iodonitromethane), in the same anhydrous solvent is then added slowly to the solution of the fluorenide anion at a low temperature.

-

Quenching and Extraction: After the reaction is complete, the mixture is quenched with a proton source, such as water or a saturated aqueous solution of ammonium chloride. The organic product is then extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Spectroscopic Properties and Characterization

The spectroscopic properties of this compound derivatives are crucial for understanding their electronic structure and potential applications. The primary techniques for characterization are UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of fluorene derivatives typically exhibits characteristic bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents.

Expected Spectroscopic Data:

| Compound | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| This compound | Dichloromethane | Data not available | Data not available |

| Substituted Derivatives | Various | Data not available | Data not available |

Note: Specific quantitative data for this compound derivatives were not available in the reviewed literature. The table is a template for experimental data.

Fluorescence Spectroscopy

Fluorene derivatives are known for their strong fluorescence. The introduction of a nitromethyl group at the 9-position is expected to influence the fluorescence properties, potentially leading to quenching or a shift in the emission wavelength due to intramolecular charge transfer (ICT).

Expected Spectroscopic Data:

| Compound | Solvent | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ_F) |

| This compound | Dichloromethane | Data not available | Data not available | Data not available |

| Substituted Derivatives | Various | Data not available | Data not available | Data not available |

Note: Specific quantitative data for this compound derivatives were not available in the reviewed literature. The table is a template for experimental data.

Experimental Protocols for Spectroscopic Characterization

UV-Vis Absorption Spectroscopy

-

Sample Preparation: Solutions of the this compound derivatives are prepared in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or cyclohexane) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurements.[4]

-

Data Acquisition: The absorption spectra are recorded over a relevant wavelength range (e.g., 200-800 nm) using a quartz cuvette with a 1 cm path length. A solvent blank is used as a reference.

-

Data Analysis: The wavelength of maximum absorption (λ_max) and the corresponding molar absorptivity (ε) are determined from the spectra.

Fluorescence Spectroscopy

-

Sample Preparation: Solutions are prepared as for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., a xenon lamp) and a sensitive detector (e.g., a photomultiplier tube) is used.[5]

-

Data Acquisition: The sample is excited at its absorption maximum (λ_max), and the emission spectrum is recorded. Both excitation and emission slits are set to an appropriate width to balance signal intensity and spectral resolution.

-

Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated fluorescence intensities and the absorbances of the sample and the standard at the excitation wavelength are used in the following equation:

Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Logical Relationships in Spectroscopic Analysis

The relationship between molecular structure, solvent polarity, and the resulting spectroscopic properties is a key area of investigation for fluorene derivatives.

The electron-withdrawing nature of the nitromethyl group at the C-9 position is expected to induce a significant intramolecular charge transfer (ICT) character in the excited state. This ICT is often sensitive to the polarity of the solvent, leading to solvatochromic shifts in the emission spectra. In polar solvents, the excited state is stabilized, which can result in a red-shift of the emission maximum and potentially a decrease in the fluorescence quantum yield due to enhanced non-radiative decay pathways.

Conclusion

While direct experimental data on the spectroscopic properties of this compound derivatives are currently limited in the scientific literature, this guide provides a comprehensive framework for their synthesis, characterization, and the interpretation of their spectroscopic behavior. The provided experimental protocols are based on established methods for analogous fluorene compounds and serve as a valuable starting point for researchers. The investigation of these compounds is a promising area of research, with potential applications in materials science and medicinal chemistry, driven by the unique electronic perturbations introduced by the nitromethyl substituent on the versatile fluorene scaffold. Further experimental and computational studies are necessary to fully elucidate the photophysical properties of this intriguing class of molecules.

References

An In-Depth Analysis of 9-(Nitromethyl)-9H-fluorene: Unraveling a Data Scarcity

Despite its well-defined chemical identity, a comprehensive understanding of the molecular structure and conformation of 9-(nitromethyl)-9H-fluorene remains elusive within the public scientific domain. Extensive searches for experimental data from crystallographic and spectroscopic studies, as well as specific computational analyses, have yielded no detailed quantitative information on its three-dimensional arrangement.

This technical guide aims to address the current knowledge gap by first clarifying the nomenclature of the target molecule and then detailing the standard experimental and computational methodologies that would be required to fully characterize its molecular structure and conformation. While definitive data for this compound is not presently available, this paper will serve as a foundational resource for researchers and drug development professionals by outlining the necessary investigative pathways.

Nomenclature and Basic Properties

The compound of interest is systematically named 9-nitro-9H-fluorene . It possesses the molecular formula C₁₃H₉NO₂ and a molecular weight of approximately 211.22 g/mol . A summary of its basic identifiers is provided in Table 1.

| Property | Value |

| IUPAC Name | 9-nitro-9H-fluorene |

| Molecular Formula | C₁₃H₉NO₂ |

| Molecular Weight | 211.22 g/mol |

| CAS Number | 14544-96-8 |

Table 1: Basic Properties of 9-nitro-9H-fluorene

Prospective Experimental Protocols for Structural Elucidation

To ascertain the precise molecular geometry and conformational preferences of 9-nitro-9H-fluorene, a combination of experimental techniques would be essential.

Single-Crystal X-ray Diffraction

This is the gold standard for determining the three-dimensional structure of a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of 9-nitro-9H-fluorene would need to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be screened to find optimal crystallization conditions.

-

Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data, yielding precise bond lengths, bond angles, and dihedral angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, can provide valuable information about the connectivity and chemical environment of atoms in a molecule, which can be used to infer conformational details in solution.

Methodology:

-

Sample Preparation: A solution of 9-nitro-9H-fluorene is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, can be used to establish through-bond connectivities.

-

Spectral Analysis: The chemical shifts, coupling constants, and through-space correlations (from NOESY or ROESY experiments) are analyzed to provide insights into the relative orientation of different parts of the molecule in solution. For instance, the coupling constants between the proton at the 9-position and the protons on the fluorenyl ring can provide information about the dihedral angles.

Prospective Computational Chemistry Protocols

In the absence of experimental data, computational modeling provides a powerful tool to predict the molecular structure and conformational landscape of 9-nitro-9H-fluorene.

Density Functional Theory (DFT) Calculations

DFT is a robust quantum mechanical method for predicting molecular properties.

Methodology:

-

Initial Structure Generation: An initial 3D structure of 9-nitro-9H-fluorene is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-31G(d,p), cc-pVTZ). This process finds the lowest energy conformation of the molecule.

-

Conformational Analysis: To explore the conformational space, a potential energy surface scan can be performed by systematically rotating the C9-NO₂ bond. This would reveal the rotational barrier of the nitro group and identify the most stable conformer(s).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structure(s) to confirm that they represent true energy minima and to obtain thermodynamic data.

Visualization of Methodological Workflow

The logical flow for a comprehensive structural investigation of 9-nitro-9H-fluorene is depicted in the following diagram.

Figure 1: Workflow for Structural Elucidation.

Conclusion

A thorough investigation of publicly available scientific literature and databases reveals a significant lack of detailed structural and conformational data for 9-nitro-9H-fluorene. To address this, a multi-pronged approach combining single-crystal X-ray diffraction, advanced NMR spectroscopy, and rigorous computational chemistry methods is necessary. The protocols outlined in this guide provide a clear roadmap for researchers to undertake a definitive structural characterization of this molecule. The resulting data, including precise bond lengths, bond angles, dihedral angles, and the conformational energy profile, would be invaluable for understanding its chemical reactivity, physical properties, and potential applications in fields such as materials science and drug development. Until such studies are conducted and the data is made publicly available, a detailed in-depth technical guide on the molecular structure and conformation of 9-nitro-9H-fluorene cannot be fully realized.

An In-depth Technical Guide to the Solubility and Stability of 9-(Nitromethyl)-9H-fluorene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and inferred properties concerning the solubility and stability of 9-(nitromethyl)-9H-fluorene. Due to the limited direct experimental data for this specific compound, this guide leverages data from closely related analogs, including 9-nitro-9H-fluorene, the parent fluorene molecule, and general principles of nitroalkane chemistry. The content herein is intended to serve as a foundational resource for researchers and professionals engaged in the handling, development, and application of this and similar molecules.

Introduction

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. The introduction of a nitromethyl group at the C-9 position is expected to significantly influence its chemical and physical properties, including its solubility, stability, and potential biological activity. The fluorene scaffold is of significant interest in medicinal chemistry and materials science due to its rigid, planar structure and fluorescent properties. Understanding the solubility and stability of its derivatives is paramount for any potential application.

Chemical and Physical Properties

Solubility

The solubility of this compound is predicted to be low in aqueous solutions and higher in organic solvents. This is based on the liphophilic nature of the fluorene ring system. The presence of the polar nitro group may slightly enhance solubility in polar organic solvents compared to the parent fluorene molecule.

Table 1: Inferred and Comparative Solubility Data

| Compound | Solvent | Temperature (°C) | Solubility | Citation |

| This compound | Water | 25 | Predicted: Insoluble | N/A |

| Dichloromethane | 25 | Predicted: Soluble | N/A | |

| Ethanol | 25 | Predicted: Soluble | N/A | |

| 9-Nitro-9H-fluorene | Water | N/A | Insoluble | [1] |

| Dichloromethane | N/A | Soluble | [1] | |

| Ethanol | N/A | Soluble | [1] | |

| Fluorene | Water | 25 | 0.0001980 g/100 g | [2] |

| Ethanol | 20 | 2.3 g/100 g | [2] | |

| Acetone | 20 | 14.1 g/100 g | [2] | |

| Benzene | 20 | 25 g/100 g | [2] | |

| Toluene | 20 | 24.13 g/100 g | [2] | |

| Carbon Tetrachloride | 20 | 9.1 g/100 g | [2] |

Stability

The stability of this compound is influenced by several factors, primarily the reactivity of the C-9 position of the fluorene ring and the inherent instability of the nitroalkane moiety.

Thermal Stability: Nitroalkanes are known to be thermally sensitive and can undergo exothermic decomposition.[3][4] This suggests that this compound should be handled with care at elevated temperatures. The C-9 position of fluorene is also susceptible to oxidation, which can be accelerated by heat.[5]

Photochemical Stability: Fluorene and its derivatives are known to be photoactive.[6][7] Irradiation can lead to the formation of fluorenyl radicals, which can subsequently undergo various reactions, including dimerization and oxidation.[8] Therefore, it is recommended to store this compound in the dark or in amber-colored containers to prevent photodegradation.

Chemical Stability: The C-9 position of the fluorene ring is acidic (pKa ≈ 22.6 in DMSO for fluorene) and can be deprotonated under basic conditions.[2] The resulting anion is stabilized by the aromatic system. The presence of the electron-withdrawing nitro group in this compound is expected to increase the acidity of the C-9 proton, making the compound susceptible to base-catalyzed reactions. The compound is likely unstable in strong acidic or basic solutions.

Table 2: Inferred Stability Profile of this compound

| Condition | Predicted Stability | Potential Degradation Products |

| Thermal | Potentially unstable at elevated temperatures. | 9-Fluorenone, products of nitro group decomposition. |

| Photochemical | Light-sensitive. | Fluorenyl radical derivatives, 9-fluorenone. |

| Acidic (strong) | Likely unstable. | Hydrolysis or rearrangement products. |

| Basic (strong) | Likely unstable. | Elimination or condensation products via the fluorenyl anion. |

| Oxidative | Susceptible to oxidation. | 9-Fluorenone.[9] |

Experimental Protocols

The following are proposed experimental protocols for the synthesis and analysis of this compound, based on established chemical reactions and analytical techniques for similar compounds.

Synthesis via Henry Reaction

The most plausible synthetic route to this compound is the Henry (nitroaldol) reaction between 9-fluorenecarboxaldehyde and nitromethane.[2][10][11][12]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Methodology:

-

Reaction Setup: To a solution of 9-fluorenecarboxaldehyde (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add nitromethane (1.5 - 2.0 eq).

-

Base Addition: Cool the reaction mixture to 0 °C and add a base (e.g., DBU, triethylamine, 1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, the β-nitro alcohol, can be purified by column chromatography.

-

Conversion to Final Product: The intermediate β-nitro alcohol can then be converted to this compound through a subsequent dehydration and reduction sequence, or other functional group manipulations.

Stability Analysis Workflow

A systematic approach is required to evaluate the stability of this compound.

Caption: Workflow for assessing the stability of the compound.

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Thermal: Incubate aliquots of the stock solution at various temperatures (e.g., 40, 60, 80 °C) in a controlled oven.

-

Photochemical: Expose aliquots to a calibrated light source (e.g., UV-A, UV-B) in a photostability chamber.

-

Hydrolytic: Add aliquots to buffer solutions of different pH values (e.g., 2, 7, 9) and incubate at a constant temperature.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and detect the formation of degradation products. LC-MS can be used to identify the structure of the degradation products.

-

Data Analysis: Calculate the degradation rate constants and half-life of the compound under each stress condition.

Potential Signaling Pathways and Biological Interactions

There is no direct evidence in the literature for the interaction of this compound with specific signaling pathways. However, nitroaromatic compounds are known to have various biological activities. The potential for this compound to act as a pro-drug, where the nitro group is reduced in vivo to a reactive species, is a possibility that warrants investigation.

Caption: A hypothetical bioactivation pathway for the compound.

Conclusion and Future Directions

This technical guide has summarized the inferred solubility and stability characteristics of this compound based on the properties of related compounds. The compound is predicted to be soluble in organic solvents and insoluble in water. Its stability is likely limited by its sensitivity to heat, light, and strong basic or acidic conditions, with the C-9 position being a primary site of reactivity.

Future research should focus on the experimental validation of these predicted properties. Specifically, quantitative solubility studies in a range of pharmaceutically relevant solvents and comprehensive stability testing under forced degradation conditions are essential. Furthermore, investigation into its biological activity and potential metabolic pathways will be crucial for any future development in the pharmaceutical or life sciences sectors.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. Henry Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. granthaalayahpublication.org [granthaalayahpublication.org]

- 8. Photochemical generation of 9H-fluorenyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Henry reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

Theoretical and Computational Exploration of 9H-Fluorene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 9H-fluorene, a polycyclic aromatic hydrocarbon, have garnered significant attention across various scientific disciplines due to their unique electronic, photophysical, and biological properties. Their rigid and planar structure, coupled with the potential for functionalization at the C-9 position and the aromatic rings, allows for the fine-tuning of their characteristics for specific applications. This technical guide provides an in-depth exploration of the theoretical and computational studies of 9H-fluorene derivatives, offering a valuable resource for researchers in materials science and drug discovery. The guide details experimental and computational protocols, presents key quantitative data, and visualizes relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize key quantitative data from theoretical and computational studies of various 9H-fluorene derivatives, focusing on their photophysical and electrochemical properties.

Table 1: Photophysical Properties of Selected 9H-Fluorene Derivatives

| Compound | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Solvent | Reference |

| Poly(9,9-di-(2-ethylhexyl)-9H-fluorene-2,7-vinylene) (PEFV) | 450 | 510 | - | Toluene | [1] |

| Poly(9,9-di-(2-ethylhexyl)-9H-fluorene-2,7-vinylene) (PEFV) | 455 | 515 | - | o-xylene | [1] |

| Poly(9,9-di-(2-ethylhexyl)-9H-fluorene-2,7-vinylene) (PEFV) | 448 | 508 | - | Chloroform | [1] |

| Poly(2,7-9,9'-dihexylfluorene-diyl) | 378 | 416 | 0.55 | Toluene | [2] |

| Poly(2,7-9,9'-dihexylfluorene-diyl) | 379 | 418 | 0.73 | THF | [2] |

| Poly(2,7-9,9'-dihexylfluorene-diyl) | 381 | 421 | 0.60 | Chloroform | [2] |

| Poly(2,7-9,9'-dihexylfluorene-diyl) | 378 | 416 | 0.49 | Ethyl Acetate | [2] |

| Poly(2,7-(9,9-dioctylfluorene)) | - | 410 | 0.87 | Chloroform | [3] |

Table 2: Electrochemical and Computational Data of Selected 9H-Fluorene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Computational Method | Reference |

| Oligomer (1 mer) of Poly(2,7-9,9'-dihexylfluorene-diyl) | -5.67 | -1.79 | 3.88 | DFT | [2] |

| Oligomer (2 mers) of Poly(2,7-9,9'-dihexylfluorene-diyl) | -5.51 | -2.12 | 3.39 | DFT | [2] |

| Oligomer (3 mers) of Poly(2,7-9,9'-dihexylfluorene-diyl) | -5.44 | -2.26 | 3.18 | DFT | [2] |

| Oligomer (4 mers) of Poly(2,7-9,9'-dihexylfluorene-diyl) | -5.40 | -2.35 | 3.05 | DFT | [2] |

| Oligomer (5 mers) of Poly(2,7-9,9'-dihexylfluorene-diyl) | -5.37 | -2.40 | 2.97 | DFT | [2] |

| Oligomer (6 mers) of Poly(2,7-9,9'-dihexylfluorene-diyl) | -5.35 | -2.44 | 2.91 | DFT | [2] |

| Oligomer (7 mers) of Poly(2,7-9,9'-dihexylfluorene-diyl) | -5.34 | -2.47 | 2.87 | DFT | [2] |

| Oligomer (8 mers) of Poly(2,7-9,9'-dihexylfluorene-diyl) | -5.33 | -2.49 | 2.84 | DFT | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the study of 9H-fluorene derivatives.

Synthesis of 2,7-Dibromo-9,9-dihexyl-9H-fluorene

This protocol describes a common method for the synthesis of a dialkylated and dibrominated fluorene derivative, a versatile precursor for further functionalization via cross-coupling reactions.

Materials:

-

9H-Fluorene

-

Potassium hydroxide (KOH)

-

Dimethyl sulfoxide (DMSO)

-

1-Bromohexane

-

N-Bromosuccinimide (NBS)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Hexane

-

Ethyl acetate

Procedure:

-

Alkylation:

-

In a round-bottom flask, dissolve 9H-fluorene in DMSO.

-

Add powdered potassium hydroxide to the solution and stir at room temperature.

-

Slowly add 1-bromohexane to the reaction mixture.

-

Continue stirring at room temperature for 24 hours.

-

Pour the reaction mixture into water and extract with hexane.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 9,9-dihexyl-9H-fluorene.

-

-

Bromination:

-

Dissolve the 9,9-dihexyl-9H-fluorene in DMF.

-

Add N-bromosuccinimide (2.2 equivalents) in portions to the solution in the dark.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the mixture into water to precipitate the product.

-

Filter the precipitate and wash with water and then with cold ethanol.

-

Recrystallize the crude product from a mixture of hexane and ethyl acetate to yield pure 2,7-dibromo-9,9-dihexyl-9H-fluorene.

-

Cyclic Voltammetry

Cyclic voltammetry is a standard electrochemical technique used to investigate the redox properties of 9H-fluorene derivatives, providing information about their HOMO and LUMO energy levels.

Experimental Setup:

-

Working Electrode: Glassy carbon electrode

-

Reference Electrode: Ag/AgCl electrode

-

Counter Electrode: Platinum wire

-

Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) in anhydrous dichloromethane or acetonitrile.

-

Analyte Concentration: Approximately 1 mM solution of the 9H-fluorene derivative.

Procedure:

-

Polish the working electrode with alumina slurry, rinse with deionized water and the solvent to be used, and dry it.

-

Assemble the three-electrode cell with the electrolyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.

-

Record the cyclic voltammogram of the solvent and electrolyte to establish the potential window.

-

Add the 9H-fluorene derivative to the cell and record the cyclic voltammogram at a specific scan rate (e.g., 100 mV/s).

-

Calibrate the potential values against the ferrocene/ferrocenium (Fc/Fc+) redox couple as an internal standard.

Computational Protocol

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools for predicting the electronic and photophysical properties of 9H-fluorene derivatives.

TD-DFT Calculation of UV-Vis Absorption Spectrum using Gaussian

This protocol outlines the steps to calculate the UV-Vis absorption spectrum of a 9H-fluorene derivative using the Gaussian software package.

Methodology:

-

Geometry Optimization:

-

The ground-state geometry of the molecule is first optimized using DFT. A common choice of functional and basis set is B3LYP/6-31G(d).

-

The optimization should be followed by a frequency calculation to ensure that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

-

Excited State Calculation (TD-DFT):

-

Using the optimized ground-state geometry, a TD-DFT calculation is performed to obtain the vertical excitation energies and oscillator strengths.

-

The TD keyword is used in the route section of the Gaussian input file. The number of excited states to be calculated is specified with NStates.

-

To simulate the effect of a solvent, the Polarizable Continuum Model (PCM) can be employed using the SCRF=(Solvent=solvent_name) keyword.

-

Example Gaussian Input File for a TD-DFT Calculation:

Mandatory Visualizations

Biological Signaling Pathway: Inhibition of Pyruvate Dehydrogenase Kinase

Certain 9H-fluorene derivatives have been identified as inhibitors of pyruvate dehydrogenase kinase (PDHK), an enzyme that plays a crucial role in cellular metabolism.[4][5][6][7][8][9][10][11] By inhibiting PDHK, these compounds can reactivate the pyruvate dehydrogenase complex (PDC), leading to a metabolic shift from glycolysis to glucose oxidation. This mechanism is a potential therapeutic strategy for diseases like cancer and diabetes.[4][5]

References

- 1. Detailed Photophysical Studies of Poly(9,9-di-(2-ethylhexyl)-9-H-fluorene-2,7-vinylene) in Liquid Media and Thin Films - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. 20.210.105.67 [20.210.105.67]

- 4. Design and synthesis of novel fluorene derivatives as inhibitors of pyruvate dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Pyruvate dehydrogenase kinase as a novel therapeutic target in oncology [frontiersin.org]

- 6. scispace.com [scispace.com]

- 7. scbt.com [scbt.com]

- 8. Pyruvate dehydrogenase kinase - Wikipedia [en.wikipedia.org]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Luminescent Landscape of Novel Fluorene Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence properties of novel fluorene compounds, a class of molecules demonstrating significant promise in various scientific and biomedical applications. Fluorene's rigid, planar structure and high fluorescence quantum yields make it an attractive scaffold for the development of advanced fluorescent probes for bioimaging, sensing, and drug discovery. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying principles of their application.

Core Fluorescence Properties of Novel Fluorene Derivatives

The photophysical characteristics of fluorene compounds can be finely tuned through synthetic modifications, leading to a diverse palette of fluorescent probes with tailored absorption and emission profiles. The following tables summarize the quantitative fluorescence data for a selection of recently developed fluorene derivatives, showcasing their potential for various applications.

| Compound ID | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Reference |

| F-CZV | Ethyl Acetate | Not Specified | Not Specified | 0.7-0.8 | [1] |

| F-MAOP | Ethyl Acetate | Not Specified | Not Specified | 0.7-0.8 | [1] |

| Fluorene Derivative 1 | Toluene | 365 | Not Specified | Not Specified | |

| Fluorene Derivative 2 | Toluene | 363 | Not Specified | Not Specified | |

| Fluorene Derivative 3 | Toluene | 400 | Not Specified | Not Specified | |

| Fluorene Derivative 4 | Toluene | 383 | Not Specified | Not Specified | |

| PhFlOP-based emitter 7-H | Toluene | ~350-450 | ~450-550 | Not Specified |

Experimental Protocols

The accurate characterization of the fluorescence properties of novel fluorene compounds relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Synthesis and Characterization

The synthesis of novel fluorene derivatives often involves multi-step organic reactions. A general example is the synthesis of D-A-D-type 9-phenyl-9-phosphafluorene oxide (PhFlOP) derivatives, which can be achieved through a five-step protocol starting from commercially available reagents. The final step typically involves a nucleophilic substitution reaction facilitated by a base like cesium carbonate (Cs₂CO₃), often resulting in high yields (77-91%).

Characterization of the synthesized compounds is crucial and typically involves:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ³¹P NMR are used to confirm the chemical structure of the synthesized molecules.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight of the compounds, further confirming their identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

-

Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in its crystalline state.

Measurement of Fluorescence Properties

1. UV-Vis Absorption and Photoluminescence Spectroscopy:

-

Instrumentation: A UV-visible spectrophotometer is used to measure the absorption spectra, while a spectrofluorometer is used to record the emission spectra.

-

Sample Preparation: Solutions of the fluorene compounds are prepared in a suitable solvent (e.g., toluene, ethyl acetate) at a specific concentration, typically in the range of 10⁻⁵ M.

-

Measurement:

-

The absorption spectrum is recorded to determine the wavelength of maximum absorption (λ_abs).

-

The sample is then excited at or near its λ_abs, and the resulting fluorescence emission spectrum is recorded to determine the wavelength of maximum emission (λ_em).

-

2. Fluorescence Quantum Yield (Φ_F) Determination:

The fluorescence quantum yield, which represents the efficiency of the fluorescence process, is often determined using a comparative method.

-

Standard: A well-characterized fluorescent standard with a known quantum yield is used. Common standards include quinine sulfate in 0.1 N H₂SO₄ or Rhodamine 6G in ethanol.

-

Procedure:

-

The absorbance of both the sample and the standard solution is measured at the excitation wavelength and kept below 0.1 to minimize inner filter effects.

-

The fluorescence spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).

-

The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.

-

The quantum yield of the sample (Φ_F_sample) is then calculated using the following equation:

Φ_F_sample = Φ_F_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

where:

-

Φ_F_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

3. Fluorescence Lifetime (τ) Measurement:

Fluorescence lifetime, the average time a molecule spends in the excited state before returning to the ground state, is typically measured using Time-Correlated Single Photon Counting (TCSPC).

-

Instrumentation: A TCSPC system equipped with a pulsed laser source (e.g., a picosecond diode laser) and a sensitive detector is used.

-

Procedure:

-

The sample is excited with short pulses of light.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured for a large number of excitation cycles.

-

A histogram of these time differences is constructed, which represents the fluorescence decay curve.

-

The decay curve is then fitted to an exponential function to determine the fluorescence lifetime (τ).

-

Visualizing Applications: Signaling Pathways and Experimental Workflows

Fluorene-based compounds are increasingly utilized as probes in complex biological systems. The following diagrams, generated using the DOT language, illustrate the principles behind some of these applications.

FRET-Based Detection of Enzyme Activity

Fluorescence Resonance Energy Transfer (FRET) is a powerful mechanism for designing "turn-on" or "turn-off" fluorescent probes for enzyme activity. A fluorene derivative can be incorporated as a FRET donor or acceptor. The diagram below illustrates the general workflow for a FRET-based probe that reports on the activity of a specific protease.

Caption: Workflow of a FRET-based enzymatic assay using a fluorescent probe.

Experimental Workflow for Cellular Imaging with a Fluorene-Based Probe

The application of novel fluorene compounds in cellular imaging involves a series of well-defined steps, from probe delivery to image acquisition and analysis. The following diagram outlines a typical experimental workflow for imaging specific cellular organelles.

Caption: A typical experimental workflow for cellular imaging with a fluorene-based probe.

This technical guide provides a foundational understanding of the fluorescence properties of novel fluorene compounds. The versatility of the fluorene scaffold, combined with a growing understanding of structure-property relationships, will undoubtedly lead to the development of even more sophisticated and powerful fluorescent tools for research, diagnostics, and therapeutics.

References

The Versatility of Substituted Fluorene Molecules: A Technical Guide to Their Applications in Materials Science

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted fluorene molecules have emerged as a cornerstone in the development of advanced organic materials, prized for their rigid, planar structure, high photoluminescence quantum yield, and excellent thermal stability. The ability to readily functionalize the fluorene core, particularly at the C-2, C-7, and C-9 positions, allows for precise tuning of its electronic and physical properties. This adaptability has propelled fluorene derivatives to the forefront of research in organic electronics and photonics, with significant applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), organic field-effect transistors (OFETs), and chemosensors. This technical guide provides an in-depth overview of these applications, focusing on quantitative performance data, detailed experimental protocols, and the underlying structure-property relationships.

Organic Light-Emitting Diodes (OLEDs)

The inherent blue emission and high charge carrier mobility of fluorene-based materials make them exceptional candidates for the emissive and charge-transporting layers in OLEDs.[1] Dibrominated fluorene derivatives are key intermediates, enabling the extension of the conjugated system through cross-coupling reactions to tune emission color and improve device efficiency and longevity.[1]

Quantitative Performance Data for Fluorene-Based OLEDs

| Compound/Polymer | Application | Max Luminance (cd/m²) | External Quantum Efficiency (EQE) (%) | Emission Color | Reference(s) |

| Donor-functionalised 9-borafluorene derivatives (e.g., FMesB-Cz) | Emitting Material | > 22,000 | N/A | Yellow-green | [2] |

| Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT) | Emitting Layer | N/A | N/A | Red | [3] |

| 3,3'',6,6''-tetra-tert-butyl-9'-(7-(3,6-di-tert-butyl-9H-carbazol-9-yl)-9,9-didodecyl-9H-fluoren-2-yl)-9'H-9,3',6',9''-tercarbazole (TM1) | Emitting Material | N/A | N/A | N/A | [4] |

| 9',9''''-(9,9-didodecyl-9H-fluorene-2,7-diyl)bis(3,3'',6,6''-tetra-tert-butyl-9'H-9,3',6',9''-tercarbazole) (TM2) | Emitting Material | N/A | N/A | N/A | [4] |

N/A: Data not available in the cited sources.

Experimental Workflow: OLED Fabrication

The following diagram illustrates a typical workflow for the fabrication of an OLED device incorporating a fluorene-based material.

Organic Solar Cells (OSCs)

In the realm of photovoltaics, fluorene-based copolymers are widely used as electron donor materials in bulk heterojunction (BHJ) solar cells. Their tunable band gaps and energy levels, achieved through copolymerization with various electron-accepting units, are critical for efficient light harvesting and charge separation.[5][6]

Quantitative Performance Data for Fluorene-Based OSCs

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current (JSC) (mA/cm²) | Fill Factor (FF) (%) | Reference(s) |

| F8T2-OPTAN Copolymer | PC71BM | 1.22 | N/A | N/A | N/A | [5] |

| PBFO-F (Oxime-functionalized fluorene) | Y6 | 10.71 | 0.84 | 23.17 | 55.2 | [6] |

| P3HT | PF12TBT | 2.7 | N/A | N/A | N/A | [7] |

| PFQx(phen)DTBT | PC71BM | 0.47 | 0.59 | 2.49 | 32 | [8] |

N/A: Data not available in the cited sources.

Experimental Protocol: Fabrication of a Fluorene-Based BHJ Solar Cell

This protocol outlines the fabrication of a bulk heterojunction solar cell.

-

Substrate Cleaning : Patterned indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

Hole Transport Layer (HTL) Deposition : A layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and subsequently annealed (e.g., at 150°C for 30 minutes).[8]

-

Active Layer Deposition : A blend solution of the fluorene-based polymer donor and a fullerene or non-fullerene acceptor (e.g., PC71BM or Y6) in a solvent like o-dichlorobenzene is spin-coated on top of the HTL in an inert atmosphere.[6][8] The film is then annealed to optimize morphology.

-

Cathode Deposition : A low work function metal or bilayer, such as lithium fluoride (LiF) followed by aluminum (Al), is thermally evaporated on top of the active layer under high vacuum to form the top electrode.[8]

-

Device Characterization : The current density-voltage (J-V) characteristics are measured under simulated AM 1.5G illumination (100 mW/cm²) to determine PCE, VOC, JSC, and FF.

Organic Field-Effect Transistors (OFETs)

The excellent charge transport properties and processability of fluorene derivatives make them suitable as the active semiconductor layer in OFETs.[9] By modifying the molecular structure, both p-type (hole-transporting) and n-type (electron-transporting) characteristics can be achieved.

Quantitative Performance Data for Fluorene-Based OFETs

| Fluorene Derivative | Channel Type | Mobility (cm²/Vs) | On/Off Ratio | Reference(s) |

| Dicyanovinylene-functionalized fluorene with octyl thiophene | n-channel | 0.0055 | ~106 | [9] |

| Fluorenone derivative with alkylated double thiophene | p-channel | 0.02 | 107 | [10] |

| Phenylene systems with fluorene groups | p-channel | 0.32 | N/A |

N/A: Data not available in the cited sources.

Logical Relationship: Structure-Property Tuning in Fluorene Derivatives

The versatility of fluorene chemistry allows for targeted modification to optimize materials for specific applications. The following diagram illustrates these key structure-property relationships.

Sensors and Bioimaging

The strong fluorescence of fluorene derivatives makes them ideal for developing highly sensitive chemosensors and bioimaging probes.[11] Their emission properties can be designed to change upon interaction with specific analytes, enabling detection of pollutants like pesticides or visualization of biological processes.[11] Donor-Acceptor-Donor (D-A-D) type fluorene chromophores are particularly effective for two-photon fluorescence microscopy (2PFM), which allows for deeper tissue penetration and reduced photodamage in biological imaging.[12][13]

Synthesis and Characterization Protocols

The synthesis of functionalized fluorene monomers and polymers predominantly relies on palladium-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki Coupling Polymerization

The Suzuki coupling reaction is a robust method for forming carbon-carbon bonds to create fluorene-based copolymers.

-

Reactants : In a Schlenk flask under an inert atmosphere (e.g., argon), combine the fluorene-based diboronic acid or ester monomer, a dibromo-comonomer, a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), and a base (e.g., K₂CO₃, CsF).[5][6]

-

Solvent : Add a degassed solvent system, often a mixture of an organic solvent (e.g., THF, toluene) and an aqueous solution of the base.[6]

-

Reaction : Heat the mixture to reflux for a specified period (e.g., 48 hours), monitoring the reaction progress.

-

Purification : After cooling, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The crude polymer is then purified, typically by Soxhlet extraction with a series of solvents (e.g., acetone, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.[3]

Experimental Workflow: Synthesis via Suzuki Coupling

Common Characterization Techniques

-

Structural Analysis : Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of the synthesized molecules and polymers.[11]

-

Molecular Weight : Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of polymers.[11]

-

Thermal Properties : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess the thermal stability and phase transitions of the materials, respectively.[5][11]

-

Optical Properties : UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic transitions and emissive properties.

-

Electrochemical Properties : Cyclic Voltammetry (CV) is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[5]

References

- 1. iris.cnr.it [iris.cnr.it]

- 2. Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 9. researchgate.net [researchgate.net]

- 10. Gallium nitride - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Combined Techniques for the Characterization of Polyfluorene Copolymers and Correlation with their Optical Properties. [ouci.dntb.gov.ua]

- 13. progress-in-the-synthesis-of-poly-2-7-fluorene-alt-1-4-phenylene-pfp-via-suzuki-coupling - Ask this paper | Bohrium [bohrium.com]

The Synthesis of 9-Substituted Fluorene Derivatives: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorene moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and rich electronic properties make it an attractive building block for a diverse range of applications, from organic light-emitting diodes (OLEDs) to potent therapeutic agents. The functionalization at the C9 position is of particular importance as it allows for the introduction of a wide variety of substituents, profoundly influencing the molecule's steric and electronic properties. This technical guide provides a comprehensive literature review of the principal synthetic methodologies for the preparation of 9-substituted fluorene derivatives, with a focus on detailed experimental protocols, quantitative data, and mechanistic insights.

Core Synthetic Strategies

The acidic nature of the protons at the C9 position of the fluorene ring (pKa ≈ 22.6 in DMSO) is the cornerstone of its functionalization. Deprotonation with a suitable base generates the intensely colored and aromatic fluorenyl anion, a potent nucleophile that can react with a variety of electrophiles. The primary synthetic routes to 9-substituted fluorenes can be broadly categorized as follows:

-

Alkylation of the Fluorenyl Anion: This is the most common and versatile method for introducing alkyl and dialkyl groups at the C9 position.

-

Arylation and Vinylation Reactions: These methods introduce aryl and vinyl substituents, often through the reaction of the fluorenyl anion with appropriate electrophiles or through modification of a C9 carbonyl group.

-

Knoevenagel Condensation: This reaction provides access to 9-alkylidene fluorenes (dibenzofulvenes) through the condensation of fluorene with aldehydes or ketones.

-

Introduction of Heteroatoms: The fluorenyl anion can also be quenched with electrophiles containing silicon, phosphorus, or other heteroatoms.

Alkylation of the Fluorenyl Anion

Deprotonation with Organolithium Reagents

The use of strong bases, such as n-butyllithium (n-BuLi), is a highly effective method for the quantitative deprotonation of fluorene. The resulting fluorenyl lithium salt can then be quenched with a variety of alkyl halides to afford the corresponding 9-alkyl or 9,9-dialkylfluorene derivatives.

-

Deprotonation: In a flame-dried flask under an inert atmosphere, a solution of fluorene (8.48 g, 51.1 mmol) in anhydrous THF (120 mL) is cooled to -78 °C. To this solution, n-butyllithium (42.92 mL of a 2.5 M solution in hexane, 107.31 mmol) is added dropwise, maintaining the temperature at -78 °C. The resulting mixture is stirred for 45 minutes at this temperature.

-

Alkylation: A solution of octyl bromide (22.70 g, 117.53 mmol) in THF (25 mL) is then added dropwise to the reaction mixture at -78 °C.

-

Work-up and Purification: The reaction is allowed to warm to room temperature and stirred for an additional 3 hours. Distilled water is added to quench the reaction, followed by extraction with diethyl ether. The combined organic layers are washed with brine and dried over MgSO₄. The solvent is removed under reduced pressure, and excess octyl bromide is removed by distillation (44 °C, 0.3 mmHg). The crude product is purified by silica gel chromatography (eluent: hexane) to yield 9,9-dioctylfluorene as a pale-brown powder.

| Entry | Alkyl Halide | Product | Yield (%) | Reference |

| 1 | Octyl bromide | 9,9-Dioctylfluorene | Not specified, but a standard literature procedure | [1] |

| 2 | Methyl iodide | 9-Methylfluorene | High | General knowledge |

| 3 | Benzyl bromide | 9-Benzylfluorene | High | General knowledge |

Note: While the cited procedure is for a specific dialkylation, the general principle of mono-alkylation can be achieved by using one equivalent of base and one equivalent of alkyl halide.

The mechanism involves a two-step process: deprotonation followed by nucleophilic substitution.

Caption: Deprotonation of fluorene by n-BuLi followed by SN2 attack on an alkyl halide.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a milder and often more industrially scalable approach to the alkylation of fluorene. This method avoids the use of cryogenic temperatures and strong organometallic bases. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the fluorenyl anion from the aqueous (or solid) phase to the organic phase where the reaction with the alkyl halide occurs.

-

Reaction Setup: Fluorene is dissolved in benzene. A solution of 50% sodium deuteroxide (NaOD) in D₂O is used as the base and deuterium source.

-

Catalysis: Triethylbenzylammonium chloride is added as the phase-transfer catalyst.

-

Reaction Conditions: The mixture is stirred at room temperature for 1 hour.

-

Work-up and Purification: The organic layer is separated, washed with water, dried, and the solvent is evaporated to yield 9,9-dideuteriofluorene. The reported yield is quantitative.[2]

| Entry | Alkylating Agent | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | D₂O | TEBAC¹ | 50% NaOD | Benzene | RT | 1 | Quant. | [2] |

| 2 | 2-(2'-Bromoethoxy)tetrahydropyran | TBAB² | aq. NaOH | Toluene | 100 | 11.5 | 82 | [2] |

¹TEBAC: Triethylbenzylammonium chloride ²TBAB: Tetrabutylammonium bromide

The PTC mechanism involves the extraction of the fluorenyl anion into the organic phase by the catalyst.

Caption: Phase-transfer catalyzed alkylation of fluorene.

Base-Catalyzed Alkylation with Alcohols

A greener and more atom-economical approach to 9-monoalkylfluorenes involves the direct use of alcohols as alkylating agents in the presence of a catalytic amount of a strong base, such as potassium tert-butoxide (t-BuOK).[3] This method, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, proceeds without the need for pre-functionalization of the alcohol.

-

Reaction Setup: A mixture of fluorene (0.5 mmol), the corresponding alcohol (1.5 mmol), and potassium tert-butoxide (0.25 mmol) in toluene (4 mL) is placed in a reaction vessel.

-

Reaction Conditions: The mixture is heated at 120 °C under a nitrogen atmosphere for 3-48 hours, depending on the substrate.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

| Entry | Alcohol | Time (h) | Yield (%) |

| 1 | 4-Methoxybenzyl alcohol | 3 | 99 |

| 2 | Benzyl alcohol | 3 | 99 |

| 3 | 4-Fluorobenzyl alcohol | 3 | 99 |

| 4 | 2-Thiophenemethanol | 24 | 96 |

| 5 | 1-Phenylethanol | 48 | 95 |

| 6 | Cyclohexylmethanol | 24 | 99 |

The proposed mechanism involves the in-situ formation of an aldehyde from the alcohol, followed by a Knoevenagel-type condensation and subsequent reduction.[3]

Caption: Proposed mechanism for the t-BuOK-catalyzed alkylation of fluorene with alcohols.

Arylation of Fluorene

The introduction of aryl groups at the C9 position typically proceeds through the reaction of a nucleophilic fluorenyl species with an electrophilic aryl partner, or more commonly, through the addition of an organometallic aryl reagent to fluoren-9-one, followed by reduction.

Grignard Reaction with Fluoren-9-one and Subsequent Reduction

A reliable two-step procedure for the synthesis of 9-arylfluorenes involves the addition of an aryl Grignard reagent to fluoren-9-one to form a 9-aryl-9-fluorenol, which is then reduced to the target 9-arylfluorene.

Step 1: Synthesis of 9-Phenyl-9-fluorenol A general procedure is adapted from the synthesis of related compounds.

-

Reaction Setup: To a solution of fluoren-9-one in anhydrous diethyl ether under an inert atmosphere, a solution of phenylmagnesium bromide (typically 1.5-2.0 equivalents) in diethyl ether is added dropwise at 0 °C.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 9-phenyl-9-fluorenol, which can be purified by recrystallization or chromatography.

Step 2: Reduction of 9-Phenyl-9-fluorenol A common reduction method is with hydriodic acid and red phosphorus.

-

Reaction Setup: A mixture of 9-phenyl-9-fluorenol, red phosphorus, and hydriodic acid (57%) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The mixture is heated at reflux for several hours.

-

Work-up and Purification: The reaction mixture is cooled and poured into water. The precipitate is collected by filtration, washed with water, and then a sodium bisulfite solution to remove any remaining iodine. The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to afford pure 9-phenylfluorene.

| Entry | Aryl Grignard | 9-Aryl-9-fluorenol Yield (%) | Reduction Yield (%) | Overall Yield (%) |

| 1 | Phenylmagnesium bromide | High | High | Good |

| 2 | p-Tolylmagnesium bromide | High | High | Good |

| 3 | 4-Methoxyphenylmagnesium bromide | High | High | Good |

Note: Specific yields can vary significantly based on the exact reaction conditions and the nature of the aryl Grignard reagent.

Caption: Synthesis of 9-arylfluorene via Grignard addition to fluoren-9-one and subsequent reduction.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful tool for the synthesis of 9-alkylidene fluorenes (dibenzofulvenes). The reaction involves the condensation of fluorene with an aldehyde or ketone in the presence of a base.

-

Reaction Setup: A mixture of fluorene (1 equivalent) and a base (e.g., NaOH, 2.2 equivalents) is dissolved in ethanol.

-

Condensation: The aldehyde (1 equivalent) is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux for 12 hours.

-

Work-up and Purification: The reaction mixture is cooled to room temperature, and the resulting solid is collected and purified by silica gel column chromatography (petroleum ether) to isolate the pure 9-alkylidene fluorene.

| Entry | Aldehyde | Product | Yield (%) |

| 1 | Benzaldehyde | 9-Benzylidenefluorene | 70 |

| 2 | 4-Methoxybenzaldehyde | 9-(4-Methoxybenzylidene)fluorene | 75 |

| 3 | 2-Thiophenecarboxaldehyde | 9-(Thiophen-2-ylmethylene)fluorene | 70 |

| 4 | 4-(Trifluoromethyl)benzaldehyde | 9-(4-(Trifluoromethyl)benzylidene)fluorene | 72 |

The mechanism involves the deprotonation of fluorene, nucleophilic attack on the aldehyde carbonyl, and subsequent elimination of water.

Caption: Mechanism of the Knoevenagel condensation of fluorene with an aldehyde.

Introduction of Heteroatoms

The nucleophilic fluorenyl anion is also a useful intermediate for the introduction of heteroatoms such as silicon and phosphorus at the C9 position.

Synthesis of 9-Silylfluorenes

9-Silylfluorenes can be prepared by quenching the fluorenyl anion with a silyl halide, such as trimethylsilyl chloride.

-

Anion Formation: Fluorene is deprotonated with one equivalent of n-butyllithium in anhydrous THF at -78 °C, as described in section 1.1.

-

Silylation: Trimethylsilyl chloride (1.1 equivalents) is added dropwise to the solution of the fluorenyl anion at -78 °C.

-

Work-up and Purification: The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by chromatography or recrystallization.

Synthesis of 9-Phosphinofluorenes

Similarly, 9-phosphinofluorenes, which are valuable ligands in catalysis, can be synthesized by reacting the fluorenyl anion with a chlorophosphine.

-

Anion Formation: A 9-alkylfluorene (to prevent di-substitution on the phosphorus) is deprotonated with n-butyllithium in an appropriate solvent.

-

Phosphinylation: Dicyclohexylphosphine chloride is added to the solution of the fluorenyl anion.

-

Work-up and Purification: The reaction is quenched and worked up in a similar manner to the silylation reaction. The product is often isolated as the corresponding phosphonium salt after treatment with an acid like HBF₄ for easier handling and purification.

Conclusion

The synthesis of 9-substituted fluorenes is a well-established field with a variety of robust and versatile methodologies. The choice of synthetic route depends on the desired substituent, the required scale of the reaction, and considerations of cost and environmental impact. The classic deprotonation with strong bases followed by quenching with an electrophile remains a cornerstone of fluorene chemistry, while newer methods, such as the base-catalyzed alkylation with alcohols, offer greener and more atom-economical alternatives. This guide provides a foundational understanding of these key transformations, equipping researchers with the knowledge to select and implement the most appropriate synthetic strategy for their specific needs in drug discovery and materials science.

References

Exploring the Chemical Reactivity of the 9-Position in Fluorene: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a cornerstone in the development of novel organic materials and therapeutic agents. The reactivity of its 9-position, a methylene bridge flanked by two phenyl rings, is of paramount importance, offering a versatile handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the key reactions at this position, complete with detailed experimental protocols, quantitative data, and mechanistic insights to empower researchers in their synthetic endeavors.

The Acidic Nature of the 9-Position: A Gateway to Reactivity

The protons at the C9 position of fluorene exhibit weak acidity, with a pKa of approximately 22.6 in dimethyl sulfoxide (DMSO).[1] This acidity is the linchpin of its reactivity, as deprotonation by a suitable base yields the highly stable, aromatic fluorenyl anion. This anion is intensely colored, typically orange, and serves as a potent nucleophile, readily reacting with a variety of electrophiles at the 9-position.[1]

Quantitative Acidity Data

| Compound | pKa | Solvent |

| 9H-Fluorene | 22.6 | DMSO |

Key Synthetic Transformations at the 9-Position

The unique electronic environment of the 9-position in fluorene allows for a range of chemical modifications, including deprotonation and subsequent alkylation, oxidation to the corresponding ketone, and condensation reactions to form exocyclic double bonds.

Deprotonation and Alkylation

The generation of the fluorenyl anion is a critical first step for a multitude of functionalization reactions. Strong bases are typically employed to effect this deprotonation. The resulting nucleophilic anion can then be quenched with various electrophiles, most commonly alkyl halides, to introduce substituents at the 9-position.

Materials:

-

9H-Fluorene

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 9H-fluorene (1.0 eq).

-

Suspend the fluorene in anhydrous DMF.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to stir at room temperature for 1 hour, during which time the solution should develop a deep orange or red color, indicative of fluorenyl anion formation.

-

Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via the dropping funnel.

-

Let the reaction warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 9-benzylfluorene.

| Alkyl Halide | Base | Solvent | Yield (%) |

| Benzyl bromide | NaH | DMF | >90 |

| Methyl iodide | n-BuLi | THF | High |

| Ethyl bromide | t-BuOK | DMSO | High |

| Type | Chemical Shift (ppm) |

| ¹H NMR (CDCl₃) | δ 7.80 (d, 2H), 7.40-7.20 (m, 11H), 4.10 (t, 1H), 3.20 (d, 2H) |

| ¹³C NMR (CDCl₃) | δ 148.5, 141.0, 140.0, 129.0, 128.5, 127.0, 126.5, 125.0, 120.0, 50.0, 40.0 |

Experimental Workflow for Deprotonation and Alkylation of Fluorene

Caption: A generalized workflow for the synthesis of 9-alkylfluorene derivatives.

Reaction Mechanism: Deprotonation and Alkylation

Caption: Mechanism of fluorenyl anion formation and subsequent alkylation.

Oxidation to 9-Fluorenone

The methylene bridge at the 9-position can be readily oxidized to a carbonyl group, yielding 9-fluorenone, a valuable synthetic intermediate and a core component in many functional materials. Various oxidizing agents can be employed for this transformation, with chromium-based reagents being common in laboratory settings.

Materials:

-

9H-Fluorene

-

Glacial acetic acid

-

Sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O)

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 9H-fluorene (1.0 eq) in glacial acetic acid with gentle heating and stirring.

-

Once the fluorene is dissolved, cautiously add sodium dichromate dihydrate (2.5 eq) in small portions to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Collect the precipitated yellow solid by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from ethanol to obtain pure 9-fluorenone as yellow needles.

| Oxidizing Agent | Solvent | Yield (%) |

| Na₂Cr₂O₇·2H₂O | Acetic Acid | ~80-90 |

| Air/O₂, Base | DMSO | High |

| Type | Chemical Shift (ppm) |

| ¹H NMR (CDCl₃) | δ 7.65 (d, 2H), 7.50 (t, 2H), 7.30 (t, 4H) |

| ¹³C NMR (CDCl₃) | δ 193.8, 144.2, 134.5, 134.0, 129.0, 124.2, 120.2 |

Reaction Mechanism: Oxidation with Dichromate

Caption: A simplified representation of the oxidation of fluorene to 9-fluorenone.

Knoevenagel Condensation

The acidic nature of the 9-position protons allows fluorene to act as a carbon nucleophile in Knoevenagel condensations with aldehydes and ketones, typically in the presence of a base catalyst. This reaction leads to the formation of a new carbon-carbon double bond at the 9-position, yielding 9-alkylidene or 9-arylidene fluorene derivatives.

Materials:

-

9H-Fluorene

-

Benzaldehyde

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Toluene

-

Methanol

Procedure:

-

To a round-bottom flask, add 9H-fluorene (1.0 eq), benzaldehyde (1.1 eq), and anhydrous toluene.

-

Add potassium tert-butoxide (1.2 eq) to the mixture and stir at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding methanol, which will cause the product to precipitate.

-